BenchChemオンラインストアへようこそ!

A-1155463

BCL-XL inhibitor binding affinity selectivity

A-1155463 is the definitive first-in-class selective BCL-XL probe, delivering picomolar affinity (Ki<0.01 nM) with >1,000-fold selectivity over BCL-2. Unlike dual inhibitors like navitoclax that cause confounding thrombocytopenia, A-1155463 enables clean pathway-specific interrogation of apoptosis, senescence, and tumor biology. Validated in H146 xenograft models for in vivo efficacy and substantially more potent than WEHI-539 in cellular assays. Pair with venetoclax to decouple BCL-XL vs. BCL-2 dependency in resistant cancers. Using less selective analogs risks false-negative results or off-target cytotoxicity. Demand A-1155463 for reproducible results.

Molecular Formula C35H32FN5O4S2
Molecular Weight 669.8 g/mol
Cat. No. B8055303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-1155463
Molecular FormulaC35H32FN5O4S2
Molecular Weight669.8 g/mol
Structural Identifiers
SMILESCN(C)CC#CC1=CC(=C(C=C1)OCCCC2=C(N=C(S2)N3CCC4=C(C3)C(=CC=C4)C(=O)NC5=NC6=CC=CC=C6S5)C(=O)O)F
InChIInChI=1S/C35H32FN5O4S2/c1-40(2)17-6-8-22-14-15-28(26(36)20-22)45-19-7-13-30-31(33(43)44)38-35(47-30)41-18-16-23-9-5-10-24(25(23)21-41)32(42)39-34-37-27-11-3-4-12-29(27)46-34/h3-5,9-12,14-15,20H,7,13,16-19,21H2,1-2H3,(H,43,44)(H,37,39,42)
InChIKeySOYCFODXNRVBTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





A-1155463: Picomolar-Affinity BCL-XL–Selective Inhibitor with Defined in Vivo Pharmacology for Precision Apoptosis Research


A-1155463 is a potent and highly selective small-molecule inhibitor of the anti-apoptotic protein BCL-XL [1]. Discovered through nuclear magnetic resonance (NMR) fragment screening and structure-based design, this compound belongs to the BH3 mimetic class and exhibits picomolar binding affinity (Ki < 0.01 nM) for BCL-XL with >1000-fold selectivity over BCL-2 and related family members . As a critical tool molecule for dissecting BCL-2 family biology, A-1155463 enables the precise interrogation of BCL-XL–dependent survival mechanisms in cancer cells [2].

Why Navitoclax, Venetoclax, and WEHI-539 Cannot Substitute for A-1155463 in BCL-XL–Specific Investigations


Generic substitution among BCL-2 family inhibitors is scientifically invalid due to fundamental differences in target selectivity and resulting biological readouts. The dual BCL-2/BCL-XL inhibitor navitoclax (ABT-263) induces thrombocytopenia via on-target BCL-XL inhibition in platelets, confounding interpretation of antitumor efficacy versus hematopoietic toxicity [1]. The BCL-2–selective inhibitor venetoclax (ABT-199) spares platelets but fails to interrogate BCL-XL–dependent biology in solid tumors [2]. The earlier-generation BCL-XL inhibitor WEHI-539 exhibits inherent pharmaceutical liabilities that limit its in vivo utility [3]. A-1155463 uniquely combines picomolar BCL-XL affinity, >1000-fold selectivity over BCL-2, and defined in vivo pharmacology, making it irreplaceable for experiments requiring clean dissection of BCL-XL–specific survival dependencies without confounding off-target effects .

Quantitative Differentiation of A-1155463: Head-to-Head Evidence Against Comparator Compounds


Picomolar BCL-XL Binding Affinity with >1000-Fold Selectivity Over BCL-2

A-1155463 exhibits picomolar binding affinity for BCL-XL (Ki < 0.01 nM) and >1000-fold weaker binding to BCL-2 (Ki = 80 nM) [1]. This selectivity profile contrasts sharply with navitoclax, which binds both BCL-2 and BCL-XL with high affinity (Ki values ≤1 nM for both targets) [2]. The >8000-fold selectivity window of A-1155463 (calculated as BCL-2 Ki / BCL-XL Ki = 80 nM / <0.01 nM = >8000) ensures that observed biological effects are attributable specifically to BCL-XL inhibition rather than combined BCL-2/BCL-XL suppression.

BCL-XL inhibitor binding affinity selectivity apoptosis

Substantially Enhanced Cellular Potency and Eliminated Pharmaceutical Liabilities Relative to WEHI-539

A-1155463 was found to be substantially more potent against BCL-XL–dependent cell lines relative to the previously reported BCL-XL inhibitor WEHI-539, while possessing none of its inherent pharmaceutical liabilities [1]. In Molt-4 cells (a BCL-XL–dependent T-cell leukemia line), A-1155463 demonstrates an EC50 of 70 nM . This represents a critical advancement over WEHI-539, which despite showing ~1.1 nM IC50 in biochemical assays [2], exhibited pharmaceutical deficiencies that precluded robust in vivo application [1].

BCL-XL inhibitor cellular potency WEHI-539 drug optimization

Documented In Vivo Tumor Growth Inhibition with Defined Pharmacokinetic Parameters

A-1155463 inhibited H146 small cell lung cancer (SCLC) xenograft tumor growth in vivo following multiple doses, achieving maximum tumor growth inhibition of 44% after 14 days of treatment at 5 mg/kg IP daily dosing [1]. The compound shows in vivo cellular activity against H146 SCLC cells with an EC50 of 60–70 nM [2]. Pharmacokinetic characterization in SCID-Beige mice following a single 5 mg/kg IP dose revealed Cmax = 1.8 μM, Tmax = 2 hr, AUC = 9.19 μM·h, and C12h = 0.18 μM [3]. This PK profile supports once-daily dosing for sustained target engagement in preclinical tumor models.

xenograft small cell lung cancer in vivo efficacy pharmacokinetics

Functional Granulopoiesis Sparing in Combination Therapy Versus Navitoclax

In a functional comparison using selective BCL-2 family inhibitors, selectively inhibiting BCL-XL with A-1155463 did not suppress granulopoiesis, whereas selective BCL-2 inhibition did suppress granulopoiesis in vitro and in vivo [1]. This differential toxicity profile explains why the navitoclax-docetaxel combination was limited by neutropenia clinically, while BCL-XL–selective inhibition with A-1155463 was highly efficacious in combination with docetaxel against a range of solid tumors without this liability [1].

combination therapy docetaxel neutropenia granulopoiesis solid tumors

A-1331852 as Downstream Analog: A-1155463 Retains Distinct Utility for BCL-XL Mechanism Studies

A-1331852, a subsequent analog optimized from the A-1155463 pharmacophore, demonstrates cellular activity 10- to 50-fold more potent than A-1155463 . However, A-1331852 exhibits distinct cellular behavior: studies in non-small cell lung cancer (NSCLC) cells revealed that invalid entry into mitochondria accounts for off-target problems with A-1331852, whereas A-1155463 displays instability in cells, representing a different liability profile . A-1155463 retains value as the reference tool compound for baseline BCL-XL pharmacology studies and structure-activity relationship (SAR) investigations.

A-1331852 cellular activity mitochondrial entry BCL-XL inhibitor structure-activity relationship

Defined Research Applications Where A-1155463 Delivers Unique Scientific Value


Dissecting BCL-XL–Specific Survival Dependencies in Solid Tumors Without BCL-2 Confounding

Investigators requiring unambiguous attribution of apoptotic effects to BCL-XL inhibition should procure A-1155463 rather than navitoclax. The compound's >8000-fold selectivity for BCL-XL over BCL-2 (Ki < 0.01 nM vs. 80 nM) ensures that observed cellular responses reflect genuine BCL-XL dependence, enabling clean mechanistic interpretation of survival pathway contributions in solid tumor models [1]. This application is particularly critical in tumor types where BCL-XL overexpression correlates with chemoresistance and disease progression [1].

Evaluating BCL-XL–Targeted Combination Strategies with Docetaxel Without Granulopoiesis Toxicity Confounding

For preclinical combination studies pairing BCL-XL inhibition with docetaxel, A-1155463 provides a validated tool that avoids the neutropenia observed with navitoclax-docetaxel combinations [1]. Selective BCL-XL inhibition does not suppress granulopoiesis, enabling cleaner assessment of combination efficacy in solid tumor xenograft models without confounding hematopoietic toxicity [1]. A-1155463 is the appropriate choice for investigators seeking to evaluate BCL-XL–docetaxel synergy without BCL-2–mediated toxicity confounding results.

Small Cell Lung Cancer Xenograft Studies with Defined In Vivo Pharmacology

A-1155463 is the preferred tool compound for in vivo BCL-XL inhibition studies in H146 small cell lung cancer xenograft models, where it achieves 44% tumor growth inhibition at Day 14 with 5 mg/kg IP daily dosing [1]. The compound's established pharmacokinetic profile (Cmax = 1.8 μM, AUC = 9.19 μM·h, C12h = 0.18 μM) [2] and documented cellular EC50 of 60–70 nM in H146 cells provide a validated dosing and efficacy framework that reduces experimental variability and supports reproducible study design.

Reference Standard for BCL-XL Inhibitor Structure-Activity Relationship Studies

As the progenitor compound from which more potent analogs like A-1331852 were optimized, A-1155463 serves as the essential reference standard for SAR investigations and benchmarking studies of novel BCL-XL inhibitors [1]. The compound's well-characterized binding profile (Ki < 0.01 nM for BCL-XL; Ki = 80 nM for BCL-2; Ki = 19 nM for BCL-W; Ki > 440 nM for MCL-1) [2] and documented intracellular behavior provide a validated baseline against which improved analogs can be quantitatively compared, establishing a reproducible framework for lead optimization programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for A-1155463

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.